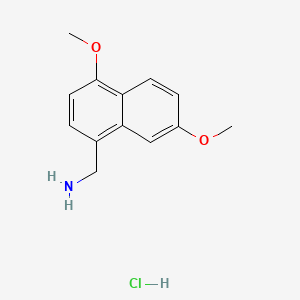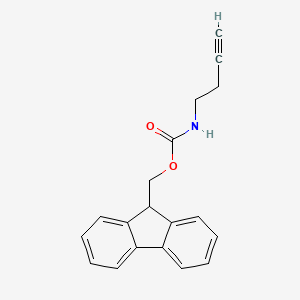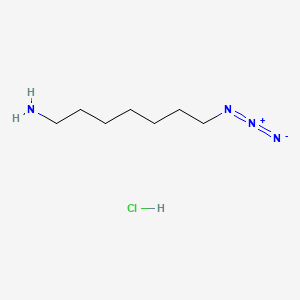![molecular formula C9H17NO3S B13470457 tert-butyl N-[3-(sulfanylmethyl)oxetan-3-yl]carbamate](/img/structure/B13470457.png)
tert-butyl N-[3-(sulfanylmethyl)oxetan-3-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[3-(sulfanylmethyl)oxetan-3-yl]carbamate is a chemical compound with the molecular formula C10H19NO3S It is characterized by the presence of a tert-butyl carbamate group attached to an oxetane ring, which is further substituted with a sulfanylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(sulfanylmethyl)oxetan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxetane derivative. One common method involves the use of tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate as a starting material, which undergoes nucleophilic substitution with a thiol reagent to introduce the sulfanylmethyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-[3-(sulfanylmethyl)oxetan-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxetane ring can be reduced under specific conditions.
Substitution: The sulfanylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Thiol reagents, such as thiourea, are commonly used for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxetane derivatives.
Substitution: Thiol-substituted oxetane derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl N-[3-(sulfanylmethyl)oxetan-3-yl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein modifications.
Industry: Used in the development of new materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[3-(sulfanylmethyl)oxetan-3-yl]carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can undergo hydrolysis to release the active oxetane derivative, which can then interact with biological targets. The sulfanylmethyl group can participate in redox reactions, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate: Similar structure but with a bromomethyl group instead of a sulfanylmethyl group.
tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate: Contains an aminomethyl group instead of a sulfanylmethyl group.
tert-Butyl N-[3-(2-oxoethyl)oxetan-3-yl]carbamate: Features an oxoethyl group in place of the sulfanylmethyl group.
Uniqueness
tert-Butyl N-[3-(sulfanylmethyl)oxetan-3-yl]carbamate is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H17NO3S |
|---|---|
Peso molecular |
219.30 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(sulfanylmethyl)oxetan-3-yl]carbamate |
InChI |
InChI=1S/C9H17NO3S/c1-8(2,3)13-7(11)10-9(6-14)4-12-5-9/h14H,4-6H2,1-3H3,(H,10,11) |
Clave InChI |
UNLOECKQPPCMDQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1(COC1)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13470378.png)
![3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13470381.png)
![1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid](/img/structure/B13470387.png)
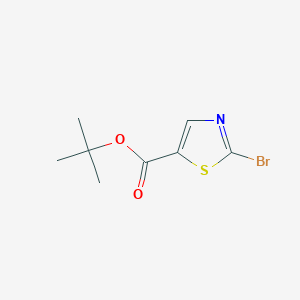
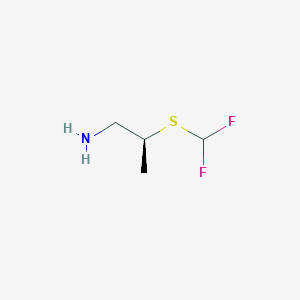
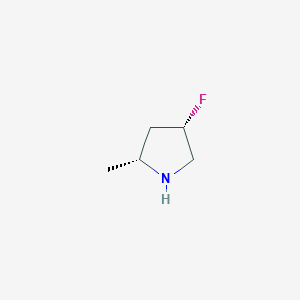

![1-(Iodomethyl)-4-methyl-2-oxa-3-azabicyclo[3.1.1]hept-3-ene](/img/structure/B13470396.png)

